molecular formula C21H26N2O3S B5892840 N-{4-[(2-phenylethyl)sulfamoyl]phenyl}cyclohexanecarboxamide

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}cyclohexanecarboxamide

Cat. No.: B5892840
M. Wt: 386.5 g/mol
InChI Key: HCTHYNQZMOIMQY-UHFFFAOYSA-N
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Description

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring, a phenyl group, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-aminophenylcyclohexanecarboxamide with 2-phenylethylsulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The carbonyl group in the cyclohexanecarboxamide can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-phenylethyl)sulfamoyl]phenyl}cyclohexanecarboxamide shares structural similarities with other sulfonamide derivatives and carboxamide compounds.
  • Examples include N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide and N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide.

Uniqueness

  • The presence of both the cyclohexane ring and the phenyl group in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.
  • Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

N-[4-(2-phenylethylsulfamoyl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(18-9-5-2-6-10-18)23-19-11-13-20(14-12-19)27(25,26)22-16-15-17-7-3-1-4-8-17/h1,3-4,7-8,11-14,18,22H,2,5-6,9-10,15-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTHYNQZMOIMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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